molecular formula C15H13ClO3 B6298281 Methyl 4-benzyloxy-2-chlorobenzoate CAS No. 154605-91-1

Methyl 4-benzyloxy-2-chlorobenzoate

Cat. No.: B6298281
CAS No.: 154605-91-1
M. Wt: 276.71 g/mol
InChI Key: GPKOSOYLBABFTQ-UHFFFAOYSA-N
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Description

Methyl 4-benzyloxy-2-chlorobenzoate is a benzoate ester derivative of high interest in medicinal and organic chemistry research. This compound features both benzyloxy and chloro substituents on its aromatic ring, a structural motif found in compounds investigated for developing new therapeutic agents . Similar benzyloxy benzoate derivatives have been synthesized and studied for their potential in antimalarial and anticancer research, where they may function by inhibiting processes such as hemozoin formation in parasites . The chlorobenzoate moiety is a common building block in organic synthesis, often utilized in cross-coupling reactions and the preparation of more complex molecules . As a standard, this chemical is provided for research applications only and is not intended for diagnostic or therapeutic use. Researchers are responsible for verifying the compound's suitability for their specific objectives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-chloro-4-phenylmethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c1-18-15(17)13-8-7-12(9-14(13)16)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPKOSOYLBABFTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)OCC2=CC=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Methyl 4 Benzyloxy 2 Chlorobenzoate

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of Methyl 4-benzyloxy-2-chlorobenzoate reveals two primary disconnection points. The first is the ether linkage, suggesting a Williamson ether synthesis or a related benzylation reaction. The second key disconnection is the ester group, pointing towards an esterification of a corresponding benzoic acid derivative. This leads to the identification of key precursors: a halogenated phenolic compound and a benzylation agent. The logical starting point for the synthesis is 2-chloro-4-hydroxybenzoic acid.

Precursor Synthesis Strategies

The successful synthesis of this compound hinges on the efficient preparation of its precursors. This section details the common strategies for obtaining the necessary halogenated phenolic and benzoic acid ester intermediates.

Preparation of Halogenated Phenolic Precursors

The primary precursor for this synthesis is 2-chloro-4-hydroxybenzoic acid. nih.govscbt.comsigmaaldrich.com This compound is commercially available but can also be synthesized through various laboratory methods. One common approach involves the selective chlorination of 4-hydroxybenzoic acid. The reaction conditions must be carefully controlled to ensure the desired regioselectivity, favoring the introduction of the chlorine atom at the 2-position.

Another route to a related precursor, 4-hydroxy-3-chlorobenzoic acid, involves dissolving 4-hydroxy-3-chlorobenzoic acid in a mixed solvent of methanol (B129727) and tetrahydrofuran, followed by the addition of sodium hydroxide (B78521) and benzyl (B1604629) chloride. prepchem.com This mixture is then refluxed to yield the desired product. prepchem.com

Esterification Methods for Benzoic Acid Derivatives

The esterification of the carboxylic acid group is a critical step. A common method is the Fischer esterification, where the benzoic acid derivative is refluxed with methanol in the presence of a strong acid catalyst, such as sulfuric acid. rsc.org This classic method is effective for a wide range of benzoic acid derivatives. rsc.org

Alternatively, esterification can be achieved by reacting the hydroxybenzoic acid with a halogenated derivative, such as an alkyl halide, in the presence of a non-quaternizable tertiary amine. google.com This method is particularly useful for substrates that may be sensitive to the harsh conditions of Fischer esterification. Microwave irradiation has also been explored as an energy-efficient method to drive the synthesis of benzoate (B1203000) esters, often resulting in high yields. fip.org

For the synthesis of this compound, the esterification of 2-chloro-4-hydroxybenzoic acid to methyl 2-chloro-4-hydroxybenzoate is a key step. uni.lunih.govsigmaaldrich.com This can be followed by the introduction of the benzyl group.

Introduction of the Benzyloxy Moiety

The final key transformation in the synthesis of this compound is the introduction of the benzyloxy group. This is typically accomplished through a nucleophilic substitution reaction on the phenolic hydroxyl group.

Williamson Ether Synthesis Approaches and Optimization

The Williamson ether synthesis is a widely used and versatile method for forming ethers. youtube.commasterorganicchemistry.com In this case, the sodium or potassium salt of methyl 2-chloro-4-hydroxybenzoate is first prepared by treatment with a base such as sodium hydride or potassium carbonate. youtube.com This alkoxide then acts as a nucleophile, attacking benzyl chloride or benzyl bromide to form the desired ether linkage. masterorganicchemistry.com

The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, to facilitate the SN2 reaction. masterorganicchemistry.com Optimization of reaction conditions, including temperature and reaction time, is crucial to maximize the yield and minimize side reactions. A study on the synthesis of methyl 4-(benzyloxy)-2-hydroxybenzoate, a related compound, utilized potassium carbonate as the base and methyl ethyl ketone as the solvent, with the reaction mixture refluxed for 12 hours. researchgate.net

Chemoselective Benzylation Protocols

In molecules with multiple reactive sites, chemoselectivity becomes a significant challenge. For a precursor like 2-chloro-4-hydroxybenzoic acid, direct benzylation could potentially lead to esterification of the carboxylic acid as a side reaction. To circumvent this, the carboxylic acid is often protected as its methyl ester prior to the benzylation step.

Alternatively, chemoselective benzylation protocols can be employed. These methods utilize specific reagents and conditions to favor the O-alkylation of the phenolic hydroxyl group over the esterification of the carboxylic acid. For instance, the use of phase-transfer catalysts can enhance the nucleophilicity of the phenoxide, allowing the reaction to proceed under milder conditions and with greater selectivity.

Regioselective Chlorination Methodologies

The synthesis of this compound presents a significant regiochemical challenge. The two substituents on the benzene (B151609) ring, the benzyloxy group at C4 and the methyl ester at C1, exert conflicting directing effects in classical electrophilic aromatic substitution. The benzyloxy group is a strongly activating ortho-para director, while the methyl ester is a deactivating meta-director. Direct chlorination of Methyl 4-benzyloxybenzoate would likely yield substitution at the C3 and C5 positions, which are ortho to the activating benzyloxy group. Therefore, achieving the desired C2 chlorination requires specialized, regioselective techniques.

One of the most effective strategies to overcome this challenge is Directed Ortho-Metalation (DoM) . organic-chemistry.orgwikipedia.org This method utilizes a directing metalation group (DMG) to guide a strong organolithium base to deprotonate a specific ortho-position. wikipedia.orgbaranlab.org In a potential synthetic route, the ester or a related group can function as a DMG. The process involves treating the substrate with an alkyl-lithium base, such as n-butyllithium or sec-butyllithium, typically at low temperatures in an ethereal solvent like THF. uwindsor.caharvard.edu This generates a lithiated intermediate specifically at the C2 position. This highly reactive aryllithium species can then be quenched with an electrophilic chlorine source, such as hexachloroethane (B51795) (C₂Cl₆) or N-chlorosuccinimide (NCS), to install the chlorine atom with high regioselectivity. organic-chemistry.org

Alternative advanced methods involve transition metal-catalyzed C-H activation. Iridium-catalyzed ortho-halogenation of benzoic acids has been demonstrated as a powerful tool for selective functionalization. researchgate.net This approach could potentially be adapted for the direct ortho-chlorination of a 4-benzyloxybenzoic acid precursor under mild conditions. researchgate.net

One-Pot and Multicomponent Synthesis Approaches

One-pot and multicomponent reactions represent a cornerstone of green and efficient chemistry by minimizing solvent use, purification steps, and reaction time. While a specific, documented one-pot synthesis for this compound is not prominent in the literature, the principles can be applied to design a streamlined synthetic sequence.

A hypothetical one-pot procedure could involve the esterification of 4-benzyloxy-2-chlorobenzoic acid followed by in-situ purification or a tandem reaction. For instance, the synthesis of benzoxazoles from carboxylic acids has been achieved in a one-pot manner where an acid chloride is generated in-situ and immediately reacted with an aminophenol. researchgate.net A similar concept could be envisioned where a suitable precursor undergoes sequential transformations within a single reaction vessel. For example, a three-component reaction could theoretically be designed involving a dihydroxybenzoate core, a benzylating agent, and a chlorinating agent under conditions that favor the desired sequence of reactions. researchgate.net Such strategies, while requiring significant optimization, align with modern synthetic goals of atom economy and operational simplicity. beilstein-journals.org

Catalytic Systems for Efficient Synthesis

Catalysis is crucial for developing efficient and selective routes to this compound, particularly for the key chlorination step. Various catalytic systems can be considered, each with distinct advantages.

Organocatalysis : Non-metal catalysts offer mild reaction conditions. For the chlorination step, the amine catalyst 1,4-diazabicyclo[2.2.2]octane (DABCO) has been shown to be effective in activating N-chlorosuccinimide (NCS) for the chlorination of aromatic compounds. bohrium.com This system is known for its mildness and good functional group tolerance. bohrium.com Secondary ammonium (B1175870) salts have also been employed as organocatalysts for highly regioselective ortho-chlorination of anilines, a principle that could be explored for other substituted arenes. nih.gov

Transition Metal Catalysis : Palladium and Iridium complexes are at the forefront of C-H activation/functionalization reactions. A palladium-catalyzed C-H chlorination using NCS as the oxidant can provide products that are complementary to those from classical electrophilic substitution. organic-chemistry.org Similarly, iridium catalysts have shown exceptional performance in the directed ortho-monoiodination of benzoic acids, suggesting potential for adaptation to chlorination. researchgate.net

Lewis and Brønsted Acid Catalysis : Traditional Lewis acids like ferric chloride (FeCl₃) can catalyze electrophilic chlorination, though they often suffer from low regioselectivity in complex systems. google.com Brønsted acids such as sulfuric acid have been used to catalyze the chlorination of aromatic carboxylic acids with thionyl chloride, primarily to form the acyl chloride, which is a different transformation but highlights the role of acid catalysis in activating chlorine-containing reagents. tandfonline.com

Catalytic Approach Catalyst/Reagent System Potential Application Step Reference
OrganocatalysisDABCO / NCSRegioselective Chlorination bohrium.com
Transition MetalPalladium complexes / NCSC-H Ortho-Chlorination organic-chemistry.org
Transition MetalIridium complexes / Chlorinating AgentDirected Ortho-Chlorination researchgate.net
Directed Metalationn-BuLi / Electrophilic Cl sourceC2-Lithiation and Chlorination organic-chemistry.orgwikipedia.org

Protection and Deprotection Strategies in Synthetic Routes

The synthesis of this compound inherently involves the use of protecting groups for the hydroxyl and carboxylic acid functionalities to ensure that reactions occur at the desired positions.

Carboxylic Acid Protection Techniques

The target molecule itself, a methyl ester, contains a protected carboxylic acid. If the synthesis begins with 4-benzyloxy-2-chlorobenzoic acid, the final step would be esterification. This protection is necessary to prevent the acidic proton of the carboxylic acid from interfering with organometallic reagents, such as in a DoM strategy, or to modify the electronic properties and solubility of the molecule.

Common methods for this transformation include:

Fischer Esterification : Reacting the carboxylic acid with methanol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid.

Reaction with Alkyl Halides : Deprotonating the carboxylic acid with a non-nucleophilic base (e.g., potassium carbonate) to form the carboxylate salt, followed by reaction with a methylating agent like methyl iodide or dimethyl sulfate (B86663).

Using Thionyl Chloride : Converting the carboxylic acid to the more reactive acyl chloride with thionyl chloride (SOCl₂), which is then reacted with methanol. derpharmachemica.com

Hydroxyl Group Protection and Debenzylation

The benzyloxy group serves as a protecting group for the phenol (B47542) at the C4 position. This group is stable under a wide range of reaction conditions, making it ideal for multi-step syntheses.

Protection : The benzyl ether is typically installed via the Williamson ether synthesis. This involves deprotonating the hydroxyl group of a precursor, such as Methyl 2,4-dihydroxybenzoate, with a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH), followed by nucleophilic substitution with benzyl bromide or benzyl chloride. This method is robust and widely used.

Debenzylation : The removal of the benzyl group (debenzylation) is a critical deprotection step to yield the free phenol, should it be required in a subsequent step or as the final product.

Catalytic Hydrogenolysis : This is the most common and mildest method, involving the use of hydrogen gas (H₂) and a palladium on carbon catalyst (Pd/C). The reaction cleaves the benzyl ether to yield the phenol and toluene (B28343) as a byproduct.

Acid-Catalyzed Cleavage : Strong Lewis acids like tin(IV) chloride (SnCl₄) or boron trichloride (B1173362) (BCl₃) can cleave benzyl ethers. However, these conditions are harsh and may affect other functional groups in the molecule.

Oxidative Cleavage : Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be used for oxidative debenzylation, particularly for p-methoxybenzyl (PMB) ethers, but methods for simple benzyl ethers have also been developed.

Strategy Reagents and Conditions Purpose Reference
Hydroxyl ProtectionBenzyl Bromide, K₂CO₃, Solvent (e.g., MEK, DMF)Installation of the 4-benzyloxy group
Carboxylic Acid ProtectionMethanol, H₂SO₄ (cat.)Formation of the methyl ester
DebenzylationH₂, Pd/C, Solvent (e.g., EtOH, EtOAc)Removal of the benzyl group to yield the phenol

Purification and Isolation Techniques for Synthetic Intermediates

The successful synthesis of this compound relies on effective purification methods to isolate the intermediates and the final product in high purity. The techniques employed are standard for non-volatile, moderately polar organic compounds.

Column Chromatography : This is the most powerful and common purification technique for this class of compounds. Silica (B1680970) gel is used as the stationary phase, and a solvent system (eluent), typically a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297) or dichloromethane, is used as the mobile phase. By carefully selecting the solvent polarity, intermediates and the final product can be separated from starting materials and byproducts. For instance, purification of a crude solid on a silica gel column using 5% ethyl acetate in hexane has been reported for a closely related compound.

Recrystallization : This technique is used to purify solid compounds. The crude solid product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon slow cooling, the compound crystallizes out, leaving impurities behind in the solvent. Ethanol (B145695) is often a suitable solvent for the recrystallization of benzyloxybenzoate derivatives. This method is highly effective for obtaining materials of high crystalline purity.

Liquid-Liquid Extraction : This is a standard workup procedure used after a reaction to separate the product from inorganic salts and water-soluble impurities. The reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate, dichloromethane) and washed sequentially with water, an acidic solution (e.g., dilute HCl), and/or a basic solution (e.g., sodium bicarbonate). The organic layer containing the desired product is then dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate before the solvent is removed.

Chemical Reactivity and Mechanistic Transformations of Methyl 4 Benzyloxy 2 Chlorobenzoate

Reactivity at the Ester Functionality

The ester group in Methyl 4-benzyloxy-2-chlorobenzoate is a primary site for nucleophilic attack and reduction, enabling its conversion into a variety of other functional groups.

Transesterification Reactions

Transesterification, the process of exchanging the alkoxy group of an ester with another alcohol, is a fundamental reaction for modifying the ester functionality. In the case of this compound, this can be achieved under both acidic and basic conditions. For instance, the reaction with ethanol (B145695) in the presence of an acid catalyst, such as sulfuric acid, or a base catalyst, like sodium ethoxide, would yield Ethyl 4-benzyloxy-2-chlorobenzoate and methanol (B129727). The general mechanism involves the nucleophilic attack of the incoming alcohol on the carbonyl carbon of the ester, followed by the elimination of the original alkoxy group. The equilibrium of the reaction can be shifted towards the product by using a large excess of the reactant alcohol or by removing the methanol byproduct.

CatalystReactant AlcoholProductTypical Conditions
Acid (e.g., H₂SO₄)EthanolEthyl 4-benzyloxy-2-chlorobenzoateReflux
Base (e.g., NaOEt)EthanolEthyl 4-benzyloxy-2-chlorobenzoateAnhydrous conditions, room temperature to reflux

Hydrolysis Pathways and Kinetics

The ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 4-benzyloxy-2-chlorobenzoic acid, under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester undergoes hydrolysis in a reversible process. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process where a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. This is followed by the elimination of the methoxide (B1231860) ion, which then deprotonates the newly formed carboxylic acid to yield the carboxylate salt. Subsequent acidification is required to obtain the free carboxylic acid. Studies on the hydrolysis of similar 2-chlorobenzoate (B514982) esters have shown that the reaction kinetics can be influenced by the nature of the substituents on the aromatic ring and the reaction medium.

ConditionProductKey Mechanistic Step
Acidic (H₃O⁺, heat)4-benzyloxy-2-chlorobenzoic acidProtonation of carbonyl oxygen
Basic (NaOH, H₂O, heat)Sodium 4-benzyloxy-2-chlorobenzoateNucleophilic attack by hydroxide

Reduction Reactions

The ester functionality can be reduced to a primary alcohol, (4-benzyloxy-2-chlorophenyl)methanol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon, leading to a tetrahedral intermediate which then collapses to an aldehyde. The aldehyde is further and rapidly reduced by another equivalent of the hydride reagent to the corresponding alkoxide, which upon acidic workup yields the primary alcohol. The existence of 4-Benzyloxy-2-chlorobenzyl alcohol as a commercially available compound confirms the viability of this reduction. carlroth.com

Reducing AgentProductTypical Solvent
Lithium Aluminum Hydride (LiAlH₄)(4-benzyloxy-2-chlorophenyl)methanolAnhydrous ether or THF

Nucleophilic Acyl Substitution Reactions

Beyond hydrolysis and transesterification, the ester group can undergo nucleophilic acyl substitution with other nucleophiles, such as amines. The reaction of this compound with ammonia (B1221849) or primary/secondary amines would lead to the formation of the corresponding amide, 4-benzyloxy-2-chlorobenzamide. These reactions typically require heating and may be catalyzed by the amine itself or an appropriate catalyst. The mechanism follows the general addition-elimination pathway characteristic of nucleophilic acyl substitution. Kinetic studies on related systems, such as the aminolysis of 4-nitrophenyl 2-methylbenzoates, indicate that the reaction mechanism can be influenced by the electronic nature of the substituents on the benzoyl moiety. psu.edu

NucleophileProductGeneral Conditions
Ammonia (NH₃)4-benzyloxy-2-chlorobenzamideHeat
Primary Amine (RNH₂)N-alkyl-4-benzyloxy-2-chlorobenzamideHeat
Secondary Amine (R₂NH)N,N-dialkyl-4-benzyloxy-2-chlorobenzamideHeat

Reactivity at the Benzyloxy Group

The benzyloxy group serves as a protecting group for the phenolic hydroxyl functionality and its removal is a key synthetic transformation.

Catalytic Hydrogenolysis and Debenzylation

The benzyl (B1604629) ether linkage in this compound can be cleaved via catalytic hydrogenolysis. This reaction is typically carried out using a heterogeneous catalyst, most commonly palladium on carbon (Pd/C), under a hydrogen atmosphere. The reaction results in the formation of Methyl 4-hydroxy-2-chlorobenzoate and toluene (B28343). This deprotection strategy is widely used in organic synthesis due to its efficiency and the mild conditions often employed. The choice of solvent and catalyst can be crucial to avoid undesired side reactions, such as the reduction of the aromatic ring or the chloro substituent.

CatalystHydrogen SourceProductTypical Solvent
Palladium on Carbon (Pd/C)H₂ gasMethyl 4-hydroxy-2-chlorobenzoateMethanol, Ethanol, Ethyl Acetate (B1210297)

Electrophilic Substitution on the Benzyloxy Phenyl Ring

The benzyloxy group contains a phenyl ring that can undergo electrophilic aromatic substitution (EAS). The reactivity of this ring is primarily governed by the ether oxygen atom attached to the benzylic carbon. This oxygen atom, through its lone pairs, acts as an electron-donating group via resonance. This donation of electron density increases the nucleophilicity of the phenyl ring, making it more reactive towards electrophiles than benzene (B151609) itself. chemistry.coachorganicmystery.com

The electron-donating nature of the ether linkage directs incoming electrophiles to the ortho and para positions relative to the benzyloxy substituent. chemistry.coachreddit.com The delocalization of the oxygen's lone pairs stabilizes the cationic intermediate (the sigma complex or arenium ion) formed during the substitution, particularly when the electrophile attacks the ortho or para carbons. chemistry.coach While both positions are activated, the para position is often favored due to reduced steric hindrance compared to the two ortho positions. reddit.com

Common electrophilic substitution reactions applicable to the benzyloxy phenyl ring include:

Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid would yield the corresponding ortho- and para-halogenated products.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would introduce a nitro group, primarily at the para position.

Friedel-Crafts Alkylation and Acylation: Reaction with alkyl halides or acyl halides in the presence of a Lewis acid catalyst would install alkyl or acyl groups, again with a preference for the para position.

It is important to note that the stability of the benzyl ether linkage under strongly acidic conditions must be considered, as cleavage can be a competing reaction. nih.gov

Rearrangement Reactions Involving the Benzyloxy Group

Rearrangement reactions involving aryl ethers are well-documented, with the Claisen and Fries rearrangements being prominent examples. However, their direct applicability to a benzyl ether, such as the one in this compound, is limited under typical conditions.

Claisen Rearrangement: The classic Claisen rearrangement is a -sigmatropic rearrangement that requires an allyl aryl ether or allyl vinyl ether. wikipedia.orglibretexts.orglibretexts.org Since the benzyloxy group is a benzyl ether, it lacks the requisite allyl moiety and does not undergo the thermal Claisen rearrangement. Theoretical studies on benzyl vinyl ethers suggest that a similar rearrangement is possible but faces a higher activation energy barrier compared to its allyl counterparts. rsc.org A photochemical variant, the photo-Claisen rearrangement, can proceed with benzyl ethers, but often leads to a mixture of products. wikipedia.org

Fries Rearrangement: The Fries rearrangement involves the migration of an acyl group from a phenolic ester to the aromatic ring, catalyzed by Lewis acids. wikipedia.orgpharmdguru.comorganic-chemistry.org As the benzyloxy group is an ether, not an ester, it does not undergo this transformation. A related reaction, the photo-Fries rearrangement, proceeds via a radical mechanism and can be used to cleave phenolic esters. wikipedia.orgslideshare.net While not a direct rearrangement of the benzyloxy group, harsh conditions like strong acid or photochemical irradiation might lead to cleavage of the benzyl-oxygen bond, forming a phenol (B47542) and benzyl-derived byproducts. nih.gov

Therefore, under standard synthetic conditions, significant rearrangement of the benzyloxy group itself is not a primary reactive pathway for this molecule. Cleavage of the ether is a more likely transformation under harsh acidic or reductive conditions.

Reactivity at the Chloro Substituent

The chlorine atom at the C-2 position of the benzoate (B1203000) ring is a key site for nucleophilic aromatic substitution and various metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions

Aryl halides are typically unreactive toward nucleophiles, but substitution can occur via the nucleophilic aromatic substitution (SNAr) mechanism if the ring is activated by potent electron-withdrawing groups (EWGs) at the ortho and/or para positions. youtube.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms upon nucleophilic attack. libretexts.org

In this compound, the chloro leaving group is positioned ortho to the methyl ester group (-COOCH₃). The ester group is a moderately strong EWG and can stabilize the anionic charge of the Meisenheimer complex through resonance. This activation facilitates the displacement of the chloride by various nucleophiles. Although the para-benzyloxy group is electron-donating by resonance, which is generally deactivating for SNAr, the activating effect of the ortho-ester group is sufficient to enable the reaction.

The general mechanism involves two steps:

Addition: The nucleophile attacks the carbon bearing the chlorine, forming a resonance-stabilized Meisenheimer complex. youtube.com

Elimination: The aromaticity is restored by the expulsion of the chloride leaving group.

A variety of nucleophiles can be employed in this reaction, including alkoxides, amines, and thiolates, to generate a diverse range of substituted benzoate derivatives.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions provide powerful methods for forming new carbon-carbon and carbon-heteroatom bonds at the C-2 position. While aryl chlorides are known to be less reactive than the corresponding bromides and iodides, modern catalyst systems utilizing bulky, electron-rich phosphine (B1218219) ligands have enabled their efficient use. libretexts.org

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) to form a C-C bond. For sterically hindered substrates like 2-substituted benzoates, specialized conditions may be required to favor the desired coupling over side reactions. rsc.org The use of robust ligands is crucial for the oxidative addition of the Pd(0) catalyst to the C-Cl bond. libretexts.orgnih.gov

Sonogashira Coupling: This reaction forms a C-C bond between the aryl chloride and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The coupling of aryl chlorides requires more forcing conditions than for aryl iodides or bromides, but is a viable method for introducing alkynyl moieties. researchgate.net

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl chloride with a primary or secondary amine. wikipedia.org Catalyst systems based on ligands such as Mor-DalPhos have shown high efficacy for the amination of challenging aryl chloride substrates, allowing for the synthesis of various N-aryl compounds. nih.govorganic-chemistry.org

Reaction Coupling Partner Catalyst/Ligand System (Typical) Bond Formed
Suzuki-MiyauraR-B(OH)₂Pd(OAc)₂ / SPhos, XPhosC-C
SonogashiraR-C≡CHPd(PPh₃)₄ / CuIC-C (sp)
Buchwald-HartwigR₂NH[Pd(cinnamyl)Cl]₂ / Mor-DalPhosC-N

This table provides representative examples of catalyst systems; specific conditions can vary.

Halogen-Metal Exchange Reactions

Halogen-metal exchange involves the reaction of an aryl halide with an organometallic reagent, typically an alkyllithium, to generate a new organometallic species. wikipedia.org The rate of exchange follows the trend I > Br > Cl, making aryl chlorides the least reactive substrates. wikipedia.org

Reaction of this compound with a strong organolithium reagent like n-butyllithium or tert-butyllithium (B1211817) could potentially induce a chlorine-lithium exchange. This would form a lithiated aryl species that can then be trapped with various electrophiles.

However, a significant competing reaction is the nucleophilic addition of the organolithium reagent to the carbonyl group of the methyl ester. masterorganicchemistry.com This side reaction can often dominate, leading to the formation of a tertiary alcohol after workup. To favor halogen-metal exchange, very low temperatures and specific reaction conditions are typically required.

Electrophilic and Nucleophilic Aromatic Substitutions on the Benzoate Ring

The benzoate ring itself is a substrate for further substitution, with the regiochemical outcome dictated by the combined electronic and steric effects of the three existing substituents: the chloro group (C-2), the benzyloxy group (C-4), and the methyl ester group (C-1).

Electrophilic Aromatic Substitution (EAS): The directing effects of the substituents must be considered additively. uomustansiriyah.edu.iq

-OCH₂Ph (at C-4): Strongly activating, ortho, para-director. Directs to C-3 and C-5.

-Cl (at C-2): Weakly deactivating, ortho, para-director. Directs to C-3 and C-5.

-COOCH₃ (at C-1): Strongly deactivating, meta-director. Directs to C-3 and C-5.

All three substituents direct incoming electrophiles to the C-3 and C-5 positions. The benzyloxy group is the most powerful activating group, meaning substitution will be strongly favored at these positions over any other. libretexts.orgunizin.org The choice between C-3 and C-5 would likely be influenced by the steric bulk of the incoming electrophile, with the less hindered position being favored.

Nucleophilic Aromatic Substitution (SNAr): This reaction involves the substitution of a hydrogen atom and requires the presence of exceptionally strong electron-withdrawing groups, which are not present on the C-3, C-5, or C-6 positions of the ring. Therefore, direct nucleophilic substitution of hydrogen on the benzoate ring of this compound is not a synthetically viable pathway. The only feasible SNAr reaction on this molecule is the displacement of the chloro substituent at the activated C-2 position, as discussed in section 3.3.1. uomustansiriyah.edu.iq

Cascade and Tandem Reactions Utilizing the Compound as a Substrate

Cascade and tandem reactions, which involve multiple bond-forming events in a single synthetic operation, represent a highly efficient and atom-economical approach in modern organic synthesis. These processes are of significant interest for the rapid construction of complex molecular architectures from simple precursors. The functional groups present in "this compound," namely the chloro substituent, the ester, and the benzyloxy ether, theoretically offer multiple points of reactivity that could be exploited in such sequential transformations. For instance, the chloro group is amenable to cross-coupling reactions, while the benzyloxy group can be cleaved under various conditions, and the ester functionality can participate in cyclization or condensation reactions.

However, a thorough search of the existing chemical literature and research databases did not yield any specific examples of cascade or tandem reactions where "this compound" is explicitly used as the primary substrate. The development of such reactions would be a novel area of investigation, potentially unlocking new synthetic pathways to complex heterocyclic or polycyclic structures. Future research in this area could focus on developing one-pot methodologies that combine, for example, a palladium-catalyzed cross-coupling at the chloro position with a subsequent intramolecular cyclization or a deprotection-cyclization sequence. At present, there are no detailed research findings or established protocols to report for this specific substrate in the context of cascade or tandem reactions.

Mechanistic Investigations and Reaction Pathway Elucidation

Elucidation of Reaction Mechanisms for Key Transformations

The reactivity of methyl 4-benzyloxy-2-chlorobenzoate is primarily dictated by the interplay of its three key functional groups: the methyl ester, the chloro substituent, and the benzyloxy ether. These groups influence the electron density of the aromatic ring and provide sites for various chemical transformations. Key reactions of this compound likely involve nucleophilic aromatic substitution (SNA r) at the C-2 position and transformations involving the ester functionality, such as hydrolysis or transesterification. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, also represent a significant class of transformations for this type of aryl chloride.

The mechanism of nucleophilic aromatic substitution on the electron-rich ring of this compound can proceed through two primary pathways: the addition-elimination mechanism and the elimination-addition (benzyne) mechanism.

The addition-elimination mechanism would involve the attack of a nucleophile at the carbon atom bearing the chlorine. This process is generally facilitated by the presence of electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. While the methoxycarbonyl group (-COOCH₃) is electron-withdrawing, the benzyloxy group (-OCH₂Ph) is electron-donating, which may disfavor this pathway unless a very strong nucleophile is employed.

Alternatively, the reaction can proceed via an elimination-addition mechanism involving a highly reactive benzyne (B1209423) intermediate. semanticscholar.orgresearchgate.netmasterorganicchemistry.comyoutube.com This pathway is often favored when strong bases are used and in the absence of strong electron-withdrawing groups ortho and para to the leaving group. The base would abstract a proton ortho to the chloro substituent, followed by the elimination of the chloride ion to form the benzyne. Subsequent nucleophilic attack on the benzyne intermediate would yield a mixture of products.

For palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the mechanism is well-established and involves a catalytic cycle. nih.govnih.govubc.ca The cycle typically begins with the oxidative addition of the aryl chloride to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Kinetic Studies and Reaction Rate Determination

Kinetic studies are essential for understanding the factors that control the rate of a reaction and for elucidating its mechanism. For reactions involving this compound, kinetic data can be obtained by monitoring the disappearance of the reactant or the appearance of the product over time using techniques such as spectroscopy or chromatography.

A common approach for studying the effect of substituents on reaction rates is the use of Hammett plots . rsc.orgresearchgate.netviu.cawalisongo.ac.id By measuring the rate constants for a series of related reactions with different substituents on the aromatic ring, a linear free-energy relationship can be established. The slope of the Hammett plot (the reaction constant, ρ) provides valuable information about the nature of the transition state. For instance, a positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state, as would be expected in a nucleophilic aromatic substitution.

Table 1: Hypothetical Kinetic Data for the Reaction of this compound with a Nucleophile

[Nucleophile] (M)Observed Rate Constant (k_obs) (s⁻¹)
0.11.5 x 10⁻⁴
0.23.0 x 10⁻⁴
0.34.5 x 10⁻⁴
0.46.0 x 10⁻⁴
0.57.5 x 10⁻⁴

Identification of Reaction Intermediates

The direct observation or trapping of reaction intermediates provides compelling evidence for a proposed reaction mechanism. In the context of reactions involving this compound, the key intermediates to consider are the Meisenheimer complex in an addition-elimination pathway and the benzyne intermediate in an elimination-addition pathway.

Meisenheimer complexes are typically highly colored and can sometimes be detected spectroscopically. Their stability is enhanced by strong electron-withdrawing groups that can delocalize the negative charge. Given the substitution pattern of this compound, a Meisenheimer-like intermediate, if formed, would be relatively transient.

The benzyne intermediate is extremely reactive and cannot be isolated under normal conditions. semanticscholar.orgresearchgate.netmasterorganicchemistry.comyoutube.com However, its existence can be inferred through trapping experiments. By carrying out the reaction in the presence of a trapping agent, such as a diene like furan (B31954) or cyclopentadiene, a characteristic [4+2] cycloaddition product can be formed, providing strong evidence for the intermediacy of benzyne.

In palladium-catalyzed cross-coupling reactions, the intermediates are organometallic species within the catalytic cycle. Techniques such as in-situ NMR spectroscopy and mass spectrometry can be employed to detect and characterize these transient palladium complexes. nih.gov

Solvent Effects on Reaction Outcomes and Selectivity

The choice of solvent can have a profound impact on the rate, yield, and selectivity of a chemical reaction. nih.govrsc.org Solvents can influence the solubility of reactants, stabilize or destabilize transition states and intermediates, and in some cases, participate directly in the reaction.

For nucleophilic aromatic substitution reactions, polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP) are often preferred. nih.gov These solvents are effective at solvating cations while leaving the nucleophile relatively "bare" and more reactive. Protic solvents, such as alcohols and water, can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction. rsc.org

The selectivity of reactions involving a benzyne intermediate can also be influenced by the solvent. The nature of the solvent can affect the aggregation of the base and the subsequent regioselectivity of the nucleophilic attack on the unsymmetrical benzyne.

In the synthesis of a related compound, methyl 4-benzyloxy-2-hydroxybenzoate, a mixture of methyl ethyl ketone and chloroform (B151607) was used. researchgate.net The choice of solvent in palladium-catalyzed reactions is also critical, with solvent systems often comprising a mixture of an organic solvent and water to facilitate the dissolution of both the organic substrate and the inorganic base. nih.govubc.ca

The following table summarizes the expected effect of different solvent types on the rate of a hypothetical S NAr reaction of this compound.

Table 2: Expected Solvent Effects on the Rate of a Nucleophilic Aromatic Substitution Reaction

Solvent TypeExample SolventsExpected Relative RateRationale
Polar AproticDMF, DMSO, AcetonitrileHighEffectively solvates the counter-ion of the nucleophile, increasing its reactivity.
Polar ProticWater, Ethanol (B145695), Methanol (B129727)LowSolvates the nucleophile through hydrogen bonding, reducing its nucleophilicity.
NonpolarHexane (B92381), Toluene (B28343)Very LowPoor solubility of ionic nucleophiles and poor stabilization of charged intermediates.

Computational and Theoretical Chemical Studies

Conformational Analysis and Energy Landscapes

The presence of rotatable single bonds in Methyl 4-benzyloxy-2-chlorobenzoate (e.g., the C-O-C linkage of the ether and the C-C bond of the ester) allows for multiple conformations. Conformational analysis involves systematically exploring these different spatial arrangements to identify the most stable (lowest energy) conformers. This is achieved by calculating the potential energy as a function of specific dihedral angles, generating a potential energy surface or landscape. Understanding the preferred conformation is essential as it influences the molecule's physical properties and its interaction with other molecules.

Prediction of Reactivity and Selectivity in Chemical Transformations

Computational methods can predict the reactivity and selectivity of chemical reactions involving this compound. By analyzing the electronic properties derived from DFT, such as atomic charges and FMO distributions, chemists can anticipate which sites are most likely to react. For instance, in a nucleophilic aromatic substitution reaction, the calculations could help determine whether the chlorine atom is a viable leaving group and predict the regioselectivity of the incoming nucleophile.

Simulation of Spectroscopic Data for Comparative Analysis

Theoretical calculations can simulate various spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These simulated spectra can be compared with experimental data to confirm the structure and purity of the synthesized compound. For this compound, theoretical ¹H and ¹³C NMR chemical shifts and IR vibrational frequencies could be calculated and compared against experimentally obtained spectra to validate the molecular structure.

Quantitative Structure-Activity Relationships (QSAR) for Related Motifs (excluding biological activity)

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their properties. While often used in drug discovery to predict biological activity, QSAR models can also be developed to predict non-biological properties such as solubility, boiling point, or reactivity for a series of related benzyloxybenzoate derivatives. nih.govmdpi.com These models use calculated molecular descriptors (e.g., steric, electronic, and lipophilic parameters) to predict the properties of new, unsynthesized compounds, thereby accelerating the design of molecules with desired characteristics. ontosight.ainih.gov

Applications in the Synthesis of Advanced Organic Molecules

Role as a Key Intermediate in Multi-Step Organic Syntheses

Methyl 4-benzyloxy-2-chlorobenzoate serves as a crucial intermediate in numerous multi-step synthetic pathways. Its utility stems from the differential reactivity of its functional groups. The chloro substituent, the benzyloxy group, and the methyl ester can be selectively manipulated under various reaction conditions, allowing for the sequential introduction of new functionalities. This controlled reactivity is paramount in the construction of complex target molecules where the order of chemical transformations is critical.

The benzyl (B1604629) ether acts as a protecting group for the phenol (B47542), which can be cleaved under specific conditions to reveal a reactive hydroxyl group at a later stage of the synthesis. The chloro atom provides a site for nucleophilic aromatic substitution or cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. The ester group can be hydrolyzed to a carboxylic acid or converted to other functional groups, further expanding its synthetic potential. This strategic positioning of reactive sites makes it a valuable precursor in the synthesis of pharmaceuticals and other high-value organic compounds. researchgate.net

Precursor for Complex Natural Product Synthesis

The structural framework of this compound is embedded within or serves as a precursor to various complex natural products. Protected benzyloxyphenols and benzyloxybenzoates are recognized as important compounds for the syntheses of these intricate molecules. researchgate.net The strategic placement of the chloro and benzyloxy groups allows for the regioselective introduction of substituents, a critical aspect in the total synthesis of natural products where precise control over stereochemistry and functionality is essential.

Building Block for Heterocyclic Compounds and Scaffolds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. This compound is a valuable starting material for the synthesis of a variety of heterocyclic systems. uobaghdad.edu.iq

The chloro and ester functionalities can participate in cyclization reactions to form fused or non-fused heterocyclic rings. For instance, the chloro group can be displaced by a nucleophile from a tethered side chain, leading to the formation of a new ring. Similarly, the ester can be transformed into an amide or other functional group that can then undergo intramolecular reactions to construct heterocyclic scaffolds. This versatility allows for the creation of diverse molecular frameworks that are often the core structures of biologically active compounds. uobaghdad.edu.iq

Synthesis of Precursors for Functional Materials and Liquid Crystals

The rigid benzyloxybenzoate core of this compound makes it an attractive building block for the synthesis of functional materials, particularly liquid crystals. researchgate.net Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. The rod-like shape of molecules derived from this compound is a key factor in their ability to form liquid crystalline phases. researchgate.net

By modifying the substituents on the aromatic rings and the nature of the ester group, chemists can fine-tune the mesomorphic properties of the resulting materials. For example, the synthesis of bent-shaped liquid crystals often utilizes derivatives of 3-hydroxybenzoic acid, a structural relative of the core of this compound. researchgate.net These materials have potential applications in advanced display technologies and optical devices.

Design and Synthesis of Analogue Libraries

In the field of drug discovery and materials science, the synthesis of analogue libraries is a powerful strategy for exploring structure-activity or structure-property relationships. This compound provides a convenient scaffold for the parallel synthesis of such libraries.

The reactive sites on the molecule allow for the systematic introduction of a variety of substituents. For example, the chloro group can be replaced with a range of different nucleophiles through cross-coupling reactions, while the ester can be converted into a library of amides by reacting it with a diverse set of amines. This approach enables the rapid generation of a large number of structurally related compounds, which can then be screened for desired properties. This methodology has been successfully applied in hit-to-lead optimization programs in the search for new therapeutic agents. nih.gov

Analytical Methodologies for Characterization in Academic Research

Advanced Spectroscopic Techniques for Structural Elucidation (methodology focus)

Spectroscopic methods are paramount in determining the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: This technique identifies the different types of protons (hydrogen atoms) in a molecule and their neighboring environments. For a compound like Methyl 4-benzyloxy-2-chlorobenzoate, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on both the benzoate (B1203000) and benzyl (B1604629) rings, the methylene (B1212753) protons of the benzyloxy group, and the methyl protons of the ester group. The chemical shift (δ), splitting pattern (multiplicity), and integration of these signals provide a complete picture of the proton arrangement. For the structurally similar compound, methyl 2-chlorobenzoate (B514982) , the following ¹H NMR data has been reported in CDCl₃: δ 7.82 (dd, J = 7.7, 1.6 Hz, 1H), 7.42 (dtd, J = 9.7, 8.0, 1.5 Hz, 2H), 7.33 – 7.27 (m, 1H), 3.93 (s, 3H) .

¹³C NMR Spectroscopy: This method provides information about the different carbon atoms in the molecule. Each unique carbon atom gives a distinct signal. For this compound, signals would be expected for the carbonyl carbon of the ester, the aromatic carbons, the methylene carbon, and the methyl carbon. For methyl 2-chlorobenzoate , the reported ¹³C NMR data in CDCl₃ is: δ 166.2, 133.7, 132.6, 131.4, 131.1, 130.1, 126.6, 52.4 .

2D-NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity between protons and carbons, further confirming the structure.

Table 1: Representative ¹H and ¹³C NMR Data for Structurally Similar Compounds

Compound Nucleus Solvent Chemical Shifts (δ, ppm)
Methyl 2-chlorobenzoate ¹H CDCl₃ 7.82 (dd, J = 7.7, 1.6 Hz, 1H), 7.42 (dtd, J = 9.7, 8.0, 1.5 Hz, 2H), 7.33 – 7.27 (m, 1H), 3.93 (s, 3H)
Methyl 2-chlorobenzoate ¹³C CDCl₃ 166.2, 133.7, 132.6, 131.4, 131.1, 130.1, 126.6, 52.4

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C=O (carbonyl) stretch of the ester, C-O stretches, C-Cl stretch, and the aromatic C-H and C=C stretches. The NIST WebBook provides a gas-phase IR spectrum for the related compound methyl 2-chlorobenzoate rsc.org.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement of the molecular ion, which can be used to determine the elemental composition of the molecule. This is a crucial step in confirming the identity of a newly synthesized compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. It is particularly useful for analyzing complex mixtures and can be used to confirm the presence and purity of the target compound. In the synthesis of related compounds, such as methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate , LC-MS has been used for characterization asianpubs.org.

Chromatographic Separation and Purity Assessment Methods

Chromatographic techniques are essential for the separation and purification of compounds, as well as for assessing their purity.

Gas Chromatography (GC) is another powerful separation technique used for analyzing volatile compounds. To assess the purity of this compound, a GC method would involve injecting a vaporized sample into a column. The components of the sample are separated based on their boiling points and interactions with the stationary phase. The retention time and the peak area of the compound are used to determine its purity. Commercial suppliers of a similar compound, 4-Benzyloxy-2-methylbenzaldehyde , specify a purity of ≥97.0% as determined by GC google.com. Furthermore, methyl 4-chlorobenzoate has been used in quantitative determination by GC-MS methods nih.gov.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a fundamental and rapid analytical technique for qualitatively monitoring the progress of chemical reactions involving this compound. sigmaaldrich.com It is an indispensable tool in synthetic organic chemistry for quickly assessing the consumption of starting materials and the formation of products. sigmaaldrich.com

In a typical application, the stationary phase consists of a glass or aluminum plate pre-coated with a thin layer of silica (B1680970) gel, often impregnated with a fluorescent indicator (254 nm). rsc.orgnih.gov A small spot of the reaction mixture is applied to the baseline of the plate. The plate is then placed in a sealed chamber containing a shallow pool of a suitable mobile phase, or eluent. As the eluent ascends the plate via capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase.

For compounds like benzoate esters, a common mobile phase is a mixture of non-polar and polar solvents, such as n-hexane and ethyl acetate (B1210297). rsc.org The ratio of these solvents can be adjusted to achieve optimal separation. For instance, purification of related esters has been accomplished using hexane (B92381)/ethyl acetate mixtures in ratios from 8:1 to 16:1. rsc.org The progress of the separation is visualized by exposing the plate to ultraviolet (UV) light, under which the separated components appear as distinct spots. rsc.org This allows for a side-by-side comparison of the reaction mixture with the initial reactants, confirming the formation of the new product.

ParameterDescriptionTypical Application
Stationary PhaseSilica gel 60 F254 coated on aluminum or glass plates. nih.govProvides a polar surface for component separation. The fluorescent indicator allows for visualization under UV light.
Mobile Phase (Eluent)Mixtures of hexane and ethyl acetate. rsc.orgUsed to separate benzoate esters from starting materials. Ratios are optimized based on compound polarity.
ApplicationMonitoring reaction progress and identifying components in a mixture. sigmaaldrich.comSmall aliquots of the reaction mixture are spotted on the plate.
VisualizationExposure to ultraviolet (UV) light at 254 nm. rsc.orgUV-active compounds appear as dark spots on the fluorescent background.

Crystallographic Analysis Techniques (e.g., X-ray Diffraction)

The analysis involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is collected and analyzed to generate a model of the electron density, which in turn reveals the precise positions of the atoms within the crystal lattice. This provides definitive proof of the compound's structure and stereochemistry.

While specific crystallographic data for this compound is not detailed in the surveyed literature, an analysis of the closely related compound, Methyl 4-benzyloxy-2-hydroxybenzoate , provides an excellent example of the data obtained from such an experiment. researchgate.net The structural details for this analog were determined by single-crystal X-ray diffraction, revealing key molecular features. researchgate.net For instance, the dihedral angle between its two benzene (B151609) rings was found to be 67.18 (8)°. researchgate.net The crystal structure is stabilized by intermolecular C—H⋯O hydrogen bonds, which link the molecules into chains. researchgate.net

The crystallographic data for this related structure are summarized in the table below.

ParameterValue for Methyl 4-benzyloxy-2-hydroxybenzoate researchgate.net
Chemical FormulaC₁₅H₁₄O₄
Crystal SystemTriclinic
Space GroupP1
a (Å)5.7731 (10)
b (Å)7.9855 (14)
c (Å)14.156 (2)
α (°)85.584 (12)
β (°)80.057 (11)
γ (°)77.214 (12)
Volume (ų)624.4 (2)
Z2
R-factor (%)4.2

Future Research Directions and Emerging Methodologies

Development of More Sustainable and Greener Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic pathways, aiming to minimize environmental impact and enhance safety. nih.gov Future research on Methyl 4-benzyloxy-2-chlorobenzoate is expected to focus on developing more sustainable and eco-friendly synthetic methods.

One promising avenue is the exploration of alternative, greener solvents to replace traditional volatile organic compounds (VOCs). nih.gov For instance, the use of bio-derived solvents like Cyrene™ has shown success in nucleophilic aromatic substitution reactions, offering a less toxic and more sustainable alternative to solvents like DMF and DMSO. researchgate.net Investigating the applicability of such solvents in the synthesis of this compound could significantly improve the environmental footprint of its production.

Microwave-assisted synthesis is another green technique that can dramatically reduce reaction times and energy consumption. nih.gov Studies on the esterification of benzoic acid derivatives have demonstrated the efficiency of microwave irradiation. nih.gov Applying this technology to the synthesis of this compound could lead to faster and more energy-efficient processes.

Furthermore, biocatalysis, which utilizes enzymes to carry out chemical transformations, offers a highly selective and environmentally benign approach. nih.gov While specific enzymes for the synthesis of this particular compound have not been identified, future research could focus on screening or engineering enzymes for the selective benzylation or esterification steps, moving towards a bio-based production route. nankai.edu.cn

Green Chemistry ApproachPotential Benefit for this compound Synthesis
Use of Green Solvents (e.g., Cyrene™) Reduced toxicity and environmental impact compared to traditional solvents. researchgate.net
Microwave-Assisted Synthesis Accelerated reaction rates and reduced energy consumption. nih.gov
Biocatalysis High selectivity, mild reaction conditions, and use of renewable catalysts. nankai.edu.cn

Exploration of Novel Catalytic Transformations

Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems is a key area for future research. For this compound, this could involve exploring new catalysts for its synthesis or its use in subsequent transformations.

The synthesis of aromatic esters can be achieved through various catalytic methods, including direct esterification of aromatic acids. Research into more efficient and recyclable catalysts, such as macroporous polymeric acid catalysts, could streamline the production of benzoate (B1203000) derivatives. Iron catalysts, which are inexpensive and have low toxicity, have also been investigated for benzoylation reactions and represent a greener alternative to other metal catalysts.

Furthermore, the benzyloxy and chloro substituents on the aromatic ring of this compound make it a suitable substrate for cross-coupling reactions to form more complex molecules, such as diaryl ethers. Future research could focus on employing modern catalytic systems, such as copper- or palladium-based catalysts, to facilitate these transformations. The development of catalytic atroposelective methods could also enable the synthesis of chiral diaryl ethers from similar precursors.

Application in Flow Chemistry and Automated Synthesis

Flow chemistry, or continuous flow processing, offers numerous advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scalability. The esterification of carboxylic acids has been successfully demonstrated in flow reactors, often with the use of solid-supported catalysts. Applying flow chemistry to the synthesis of this compound could lead to a more efficient, consistent, and safer manufacturing process. nih.gov

Automated synthesis platforms can further accelerate the exploration of chemical space by enabling the rapid synthesis and purification of compound libraries. By integrating flow chemistry with automated systems, researchers could efficiently generate a diverse range of analogues based on the this compound scaffold. This would be particularly valuable for structure-activity relationship (SAR) studies in drug discovery.

TechnologyPotential Application for this compound
Flow Chemistry Safer, more efficient, and scalable synthesis.
Automated Synthesis Rapid generation of analogue libraries for SAR studies.

Integration with Machine Learning for Reaction Prediction and Optimization

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing how chemical reactions are designed and optimized. ML models can be trained on vast datasets of chemical reactions to predict reaction outcomes, suggest optimal reaction conditions, and even propose novel synthetic routes.

For this compound, ML could be employed to:

Predict the feasibility and outcome of novel synthetic routes.

Optimize reaction conditions (e.g., catalyst, solvent, temperature) to maximize yield and minimize byproducts.

Identify potential side reactions and impurities.

Aid in the retrosynthetic analysis to design more efficient pathways from readily available starting materials.

By leveraging the predictive power of ML, chemists can reduce the number of trial-and-error experiments, saving time and resources.

Design of Novel Scaffolds Incorporating the Benzyloxy-Chlorobenzoate Motif

The unique substitution pattern of this compound makes it an attractive starting point for the design of novel molecular scaffolds with potential applications in medicinal chemistry and materials science. The benzyloxy group can act as a key interaction motif, while the chloro- and methyl ester functionalities provide handles for further chemical modification.

Future research could focus on using this compound as a building block to synthesize more complex molecules with diverse three-dimensional structures. For example, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amides. The chloro-substituent can participate in cross-coupling reactions to introduce new aryl or alkyl groups. These strategies could lead to the discovery of new compounds with interesting biological activities or material properties.

The design of such novel scaffolds can be guided by computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) studies, to rationally design molecules with desired properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Methyl 4-benzyloxy-2-chlorobenzoate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves sequential protection, chlorination, and esterification. For example, benzyl protection of a hydroxyl group (to form the 4-benzyloxy moiety) can be achieved using benzyl bromide under basic conditions. Subsequent chlorination at the 2-position may employ electrophilic aromatic substitution with Cl<sup>+</sup> sources (e.g., Cl2/FeCl3). Esterification via nucleophilic acyl substitution (e.g., using methyl chloride or methanol with a coupling agent) is critical. Pyridine or DMAP can act as catalysts to enhance reaction efficiency by deprotonating intermediates .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key data should be prioritized?

  • Methodological Answer :

  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR are essential for confirming substituent positions. The benzyloxy group typically shows a singlet for the methylene protons (~4.9–5.1 ppm), while aromatic protons exhibit splitting patterns corresponding to substitution .
  • IR : Key peaks include C=O (ester) at ~1700–1750 cm<sup>−1</sup>, C-O (ester) at ~1250 cm<sup>−1</sup>, and C-Cl stretches at ~550–850 cm<sup>−1</sup> .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]<sup>+</sup> for C15H13ClO3).

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental release .
  • Storage : Store in sealed containers under inert gas (N2 or Ar) at 2–8°C to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the structural elucidation of this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction using programs like SHELXL (for refinement) and SHELXS (for solution) is critical. Key parameters include:

  • Data Collection : High-resolution (<1.0 Å) data reduces thermal motion artifacts.
  • Refinement : Anisotropic displacement parameters for non-H atoms improve accuracy. Hydrogen atoms can be placed geometrically or via difference maps .
  • Example: Methyl 4-benzyloxy-2-hydroxybenzoate (a structural analog) was resolved using SHELX, confirming dihedral angles between aromatic rings .

Q. What computational strategies are effective for predicting the reactivity or biological activity of this compound?

  • Methodological Answer :

  • Docking Studies : Molecular docking (e.g., AutoDock Vina) can predict interactions with targets like cyclooxygenase-2 (COX-2). Parameterize the chlorobenzoate moiety for halogen bonding .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps for reaction site prediction.

Q. How does the steric and electronic environment of the 2-chloro substituent influence the compound’s stability under acidic or basic conditions?

  • Methodological Answer :

  • Acidic Conditions : The electron-withdrawing Cl group increases electrophilicity at the ester carbonyl, accelerating hydrolysis. Monitor via HPLC for degradation products (e.g., 4-benzyloxy-2-chlorobenzoic acid).
  • Basic Conditions : Methanolysis of the ester is slower due to Cl’s ortho-directing effect. Use kinetic studies (e.g., <sup>1</sup>H NMR time-course) to compare rates with non-chlorinated analogs .

Q. What strategies mitigate challenges in purifying this compound from reaction mixtures?

  • Methodological Answer :

  • Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 10–30% EtOAc) to separate polar byproducts.
  • Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) based on solubility differences. High-purity crystals reduce spectral noise in characterization .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

  • Methodological Answer : Cross-validate using orthogonal techniques:

  • DSC/TGA : Confirm melting points and thermal stability.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions .
  • Elemental Analysis : Verify C, H, Cl content within 0.3% error margins.

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